molecular formula C14H18N2 B8455235 Phenyl(cyclohexylamino)acetonitrile

Phenyl(cyclohexylamino)acetonitrile

Cat. No. B8455235
M. Wt: 214.31 g/mol
InChI Key: YWDSNLCDCHQKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(cyclohexylamino)acetonitrile is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl(cyclohexylamino)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl(cyclohexylamino)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-(cyclohexylamino)-2-phenylacetonitrile

InChI

InChI=1S/C14H18N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,16H,2,5-6,9-10H2

InChI Key

YWDSNLCDCHQKPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(C#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.98 g (9.4 mmol) of sodium bisulfite in 4 ml of water was treated with 0.96 ml (9.4 mmol) benzaldehyde in 5 ml of methanol. The resulting mixture was cooled to 5°-10° C. and treated with cyclohexylamine, whereupon a thick precipitate was formed. With the reaction mixture still at approximately 5° C., solid potassium cyanide (0.61 g, 9.4 mmol) was added portionwise over 2 minutes. The precipitate became thick enough to halt stirring and 5 ml of 1:1 methanol water was added to facilitate stirring. The reaction mixture was allowed to warm to room temperature over a 16 hour period. The mixture was then filtered and the product was washed with methanol-water and dried in air. There were obtained 1.6 grams (79.6% yield) of the above titled product. 1H NMR (300 MHz, CDCl3) δ7.5-7.3 (m, 5H), 4.82 (s, 1H), 2.9-2.8 (m, 1H), 2.0 (d, 1H, J=12 Hz), 1.75-1.62 (m, 4H), 1.4-1.0 (m, 6H). 13C NMR (75 MHz, CDCl3) δ135.56, 128.99, 128.91, 127.29, 119.35, 54.87, 51.68, 33.87, 31.94, 25.95, 24.66, 24.27. IR CHCl3 λ 2220 cm-1. Mass Spectrum m/e 214 p+.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
79.6%

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